Solithromycin

Descripción general

Descripción

Solithromycin, también conocido por su nombre comercial Solithera, es un antibiótico cetolide que actualmente se encuentra en desarrollo clínico para el tratamiento de la neumonía adquirida en la comunidad y otras infecciones . Presenta una excelente actividad in vitro contra un amplio espectro de patógenos del tracto respiratorio Gram-positivos, incluidas las cepas resistentes a los macrólidos . This compound ha demostrado actividad contra los patógenos Gram-positivos respiratorios más comunes y los patógenos Gram-negativos fastidiosos y se está evaluando su utilidad en el tratamiento de la gonorrea .

Métodos De Preparación

La síntesis de Solithromycin implica múltiples pasos, comenzando con claritromicina como precursor . La ruta sintética incluye los siguientes pasos clave:

Adición conjugada: Este paso implica la adición de un anillo de triazol a la molécula de claritromicina.

Fluoración: Introducción de un átomo de flúor en una posición específica para mejorar la estabilidad y actividad del compuesto.

Metoxilación: Adición de un grupo metoxi para mejorar las propiedades farmacocinéticas.

Purificación final: El producto final se purifica utilizando técnicas cromatográficas para obtener this compound en su forma pura.

Los métodos de producción industrial para this compound están diseñados para ser escalables y rentables, lo que garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Solithromycin experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse para formar varios metabolitos. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que se pueden analizar utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .

Aplicaciones Científicas De Investigación

Community-Acquired Bacterial Pneumonia (CABP)

Solithromycin has been extensively studied for its efficacy in treating CABP. Two large Phase 3 trials demonstrated that this compound was non-inferior to moxifloxacin, another antibiotic, in treating adult patients with CABP. The key findings from these studies are summarized in the following table:

| Study Design | Population Size | Treatment Duration | Clinical Success Rate (this compound) | Clinical Success Rate (Moxifloxacin) |

|---|---|---|---|---|

| Phase 3 Trial 1 | 863 | IV-to-oral for 7 days | 79.3% | 79.7% |

| Phase 3 Trial 2 | 1723 | Oral for 5 days | 84.6% | 88.6% |

These trials indicate that this compound provides a comparable treatment option for CABP, with a favorable safety profile despite some reported adverse events such as infusion site pain and elevated liver enzymes .

Urogenital Gonorrhea

In a Phase 2 trial focusing on urogenital gonorrhea, this compound demonstrated high efficacy rates, with a cure rate of approximately 86% at the higher dose of 1200 mg. The study included participants with positive cultures for Neisseria gonorrhoeae, and all patients reported negative cultures post-treatment:

| Dose of this compound (mg) | Cure Rate (%) |

|---|---|

| 1200 | 86 |

| 1000 | 71 |

This suggests this compound's potential as an effective treatment for gonorrhea, especially in cases resistant to other antibiotics .

Pediatric Applications

Recent studies have also explored this compound's use in children and adolescents with CABP. A randomized controlled trial indicated that this compound was well-tolerated and showed promising clinical improvement rates:

| Age Group | Clinical Improvement Rate (%) |

|---|---|

| Children (2 months - 17 years) | 65 |

Despite the trial's early termination due to sponsor decisions unrelated to safety, the results suggest that this compound could be a viable option for treating CABP in pediatric populations .

Potential Future Applications

Beyond its current indications, this compound's broad spectrum of activity suggests potential applications in treating other infections:

Mecanismo De Acción

Solithromycin funciona previniendo la síntesis de proteínas que las bacterias necesitan para sobrevivir y crecer. Se une al ARN ribosomal 23S y a las subunidades 50S en los ribosomas bacterianos, evitando la formación de cadenas peptídicas . Esta acción inhibe la síntesis de proteínas bacterianas, lo que lleva a la muerte de las células bacterianas. This compound tiene tres sitios de unión ribosómicos distintos, lo que mejora su actividad contra las bacterias resistentes a los macrólidos .

Comparación Con Compuestos Similares

Solithromycin se compara con otros compuestos similares como telithromicina y claritromicina. Si bien la telithromicina también se une al ribosoma, this compound tiene tres sitios de unión ribosómicos distintos, lo que proporciona una mayor actividad contra las bacterias resistentes a los macrólidos . Además, this compound tiene un átomo de flúor en una posición específica, lo que mejora su estabilidad y actividad en comparación con otros cetolides .

Compuestos similares

- Telithromicina

- Claritromicina

- Azitromicina

Las modificaciones estructurales únicas y la unión ribosomal mejorada de this compound lo convierten en un candidato prometedor para el tratamiento de infecciones bacterianas, especialmente las causadas por cepas resistentes a los macrólidos .

Actividad Biológica

Solithromycin, a novel fluoroketolide antibiotic, is structurally related to macrolides and has shown promising biological activity against a variety of bacterial pathogens, particularly those associated with community-acquired bacterial pneumonia (CABP). This article delves into the biological activity of this compound, focusing on its mechanism of action, in vitro efficacy, clinical studies, and safety profile.

This compound exerts its antibacterial effects primarily by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This interaction inhibits protein synthesis by blocking three distinct sites on the ribosome, which is a notable feature that enhances its efficacy against resistant strains. Specifically, this compound binds to:

- Domain II : Nucleotides 587-1250

- Domain V : Nucleotides 2058-2610

- Additional Site : C-2 fluorine on the 14-membered ring

This multi-target binding mechanism allows this compound to maintain activity against various resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae .

Antibacterial Spectrum

This compound has demonstrated significant in vitro activity against a range of pathogens commonly implicated in CABP. The minimum inhibitory concentration (MIC) values for various organisms are summarized in Table 1.

| Organism | Number of Isolates | MIC Range (mcg/mL) | MIC90 (mcg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | 10,692 | 0.002 - 1.0 | 0.25 |

| Streptococcus pyogenes | 689 | 0.008 - 0.25 | 0.015 |

| Methicillin-sensitive S. aureus (MSSA) | 10,632 | 0.008 - >32 | 0.06 |

| Methicillin-resistant S. aureus (MRSA) | Not specified | Variable | Not specified |

The data indicate that this compound is particularly effective against Gram-positive bacteria, with MIC90 values demonstrating low resistance thresholds .

Activity Against Intracellular Pathogens

This compound's ability to concentrate within phagocytes enhances its efficacy against intracellular pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae . This characteristic is crucial for treating infections where bacteria reside within host cells.

Efficacy in CABP

This compound has been evaluated in several clinical trials for its efficacy in treating CABP. A pivotal study compared this compound with moxifloxacin, demonstrating non-inferiority in both early clinical response and short-term follow-up:

- Study Design : Global, double-blind trial

- Participants : Adults with CABP

- Results :

Safety Profile

While this compound shows promising efficacy, it is associated with certain adverse effects, primarily elevated liver enzymes. In trials, alanine aminotransferase (ALT) elevations above three times the upper limit of normal occurred more frequently than with other macrolides:

- Incidence of ALT Elevation : Higher than other macrolides

- Common Adverse Events : Infusion site pain and elevated liver enzymes .

Case Studies

A review of case studies involving this compound highlighted its application in pediatric populations and those with specific comorbidities:

Propiedades

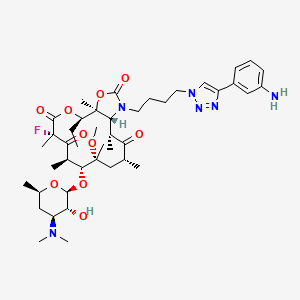

IUPAC Name |

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFZUPTQVDPPK-ZAWHAJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028410 | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760981-83-7 | |

| Record name | Solithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of solithromycin?

A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]

Q2: How does this compound's binding to the ribosome differ from other macrolides?

A2: Unlike other macrolides, this compound possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []

Q3: Does this compound affect bacterial ribosomal subunit formation?

A3: Yes, studies have shown that this compound impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []

Q4: Does this compound exhibit any activity against intracellular pathogens?

A4: Yes, this compound demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []

Q5: What is the molecular structure of this compound?

A5: Please refer to the chemical structure provided in the publication for a detailed visualization of this compound. [, ]

Q6: How does the structure of this compound differ from other macrolides, contributing to its enhanced stability?

A6: this compound lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []

Q7: How does the presence of fluorine at the C2 position of this compound impact its activity?

A7: The fluorine atom at the C2 position allows this compound to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []

Q8: Does the absence of a pyridine moiety in this compound's side chain offer any advantages?

A8: Yes, unlike some older macrolides, this compound lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []

Q10: Does hepatic impairment affect this compound dosing?

A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to this compound might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []

Q11: What is the impact of food on the oral bioavailability of this compound?

A11: High-fat food does not significantly affect the oral bioavailability of this compound. []

Q12: How does this compound distribute in the body?

A12: this compound demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []

Q13: Does this compound cross the placental barrier?

A13: Yes, studies in pregnant sheep models indicate that this compound readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []

Q14: Are there any active metabolites of this compound?

A14: Yes, this compound is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]

Q15: What is the in vitro activity of this compound against Streptococcus pneumoniae with various macrolide resistance mechanisms?

A15: this compound demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []

Q16: How effective is this compound against Ureaplasma spp., a common cause of preterm birth?

A16: this compound exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []

Q17: Does this compound display any activity against Mycoplasma genitalium, a sexually transmitted infection?

A17: Yes, this compound exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []

Q18: What is the efficacy of this compound in animal models of respiratory infections?

A18: this compound demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []

Q19: Has this compound shown any efficacy in a chinchilla model of otitis media?

A19: Yes, in a chinchilla model, this compound effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []

Q20: What are the known mechanisms of resistance to this compound?

A20: Resistance to this compound can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []

Q21: Does this compound exhibit cross-resistance with other macrolides?

A22: While this compound maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to this compound. []

Q22: What are the common adverse effects observed with this compound in clinical trials?

A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]

Q23: Does this compound cause QT prolongation?

A25: Unlike some other macrolide antibiotics, this compound does not prolong the QT interval, indicating a favorable cardiac safety profile. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.